

Natural Sources of 4-Methyl-6-phenyl-2H-pyranone Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-6-phenyl-2H-pyranone

Cat. No.: B149869

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activities of **4-methyl-6-phenyl-2H-pyranone** and its derivatives. The information is compiled from peer-reviewed scientific literature to support research and development in medicinal chemistry and drug discovery.

Natural Occurrences of 4-Methyl-6-phenyl-2H-pyranone and its Derivatives

The core compound, **4-methyl-6-phenyl-2H-pyranone**, has been identified in the plant kingdom, while a variety of other pyranone derivatives are found in microbial sources, particularly endophytic fungi.

Plant Sources

The primary documented natural source of **4-methyl-6-phenyl-2H-pyranone** is the root of *Scutellaria baicalensis* Georgi, a plant widely used in traditional Chinese medicine. While this plant is rich in flavonoids like baicalin and wogonin, which are often the focus of quantitative analyses, the presence of **4-methyl-6-phenyl-2H-pyranone** has also been confirmed.

Other pyranone derivatives have been isolated from various plant species. For instance, a new pyranone derivative, 3-hydroxy-2-(4-hydroxyphenyl)-6-methyl-4H-pyran-4-one, was isolated from the leaves of *Livistona australis*.

Fungal Sources

Endophytic fungi are a rich and diverse source of novel bioactive compounds, including a variety of pyranone derivatives. While the specific compound **4-methyl-6-phenyl-2H-pyranone** has not been extensively reported from fungal sources, numerous structurally related pyranones have been isolated and characterized. These findings suggest that endophytic fungi associated with various plants are a promising area for the discovery of new pyranone derivatives.

Examples of pyranone derivatives from fungal sources include:

- Ascomycopyrones A–D from the endophytic fungus Ascomycota sp. FAE17, derived from the flowers of *Scutellaria formosa*.
- Phomapyrones A and B from the endophytic fungus *Phoma* sp. YN02-P-3, isolated from a *Paulownia* tree.
- Fallopiaxylaresters A–C from the endophytic fungus *Xylaria* sp. Z184, found in the leaves of *Fallopia convolvulus*.
- Derivatives from the marine sponge-associated fungus *Aspergillus versicolor*.

Quantitative Data

A significant challenge in the study of **4-methyl-6-phenyl-2H-pyranone** is the lack of extensive quantitative data on its natural abundance. Most quantitative studies on *Scutellaria baicalensis* focus on its major flavonoid constituents.

Table 1: Quantitative Analysis of Major Bioactive Compounds in *Scutellaria baicalensis*

| Compound | Concentration Range (mg/g of dry weight) | Analytical Method | Reference |
|------------|--|-------------------|-----------|
| Baicalin | 90.0 - 150.0 | HPLC-UV | [1] |
| Wogonoside | 5.0 - 20.0 | HPLC-UV | [1] |
| Baicalein | 2.0 - 10.0 | HPLC-UV | [1] |
| Wogonin | 1.0 - 5.0 | HPLC-UV | [1] |
| Oroxylin A | 0.5 - 2.0 | HPLC-UV | [1] |

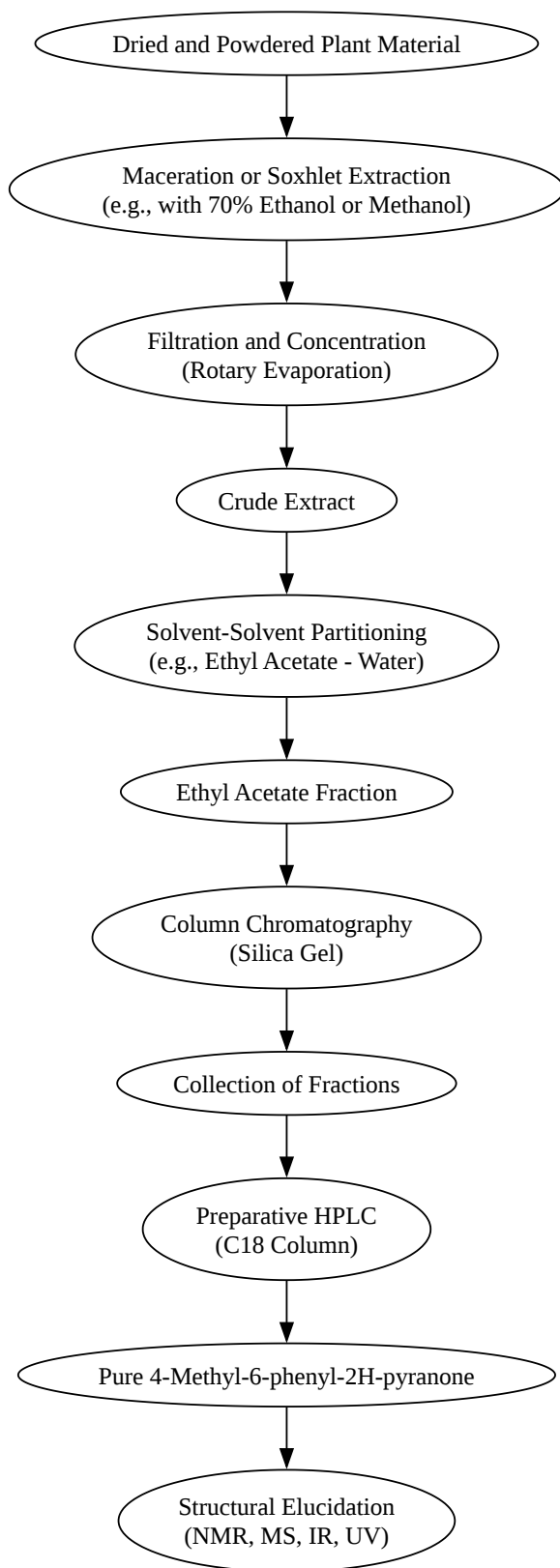
Note: Specific quantitative data for **4-methyl-6-phenyl-2H-pyrone** in *Scutellaria baicalensis* or other natural sources is not readily available in the reviewed literature. The data presented here for other major compounds of *S. baicalensis* is for contextual purposes.

Experimental Protocols

The following sections provide generalized experimental protocols for the extraction, isolation, and characterization of pyranone derivatives from natural sources. These protocols are representative and may require optimization for the specific target compound and source material.

General Extraction and Isolation Protocol from Plant Material (e.g., *Scutellaria baicalensis*)

This protocol outlines a general procedure for the extraction and isolation of moderately polar compounds like **4-methyl-6-phenyl-2H-pyrone** from plant roots.



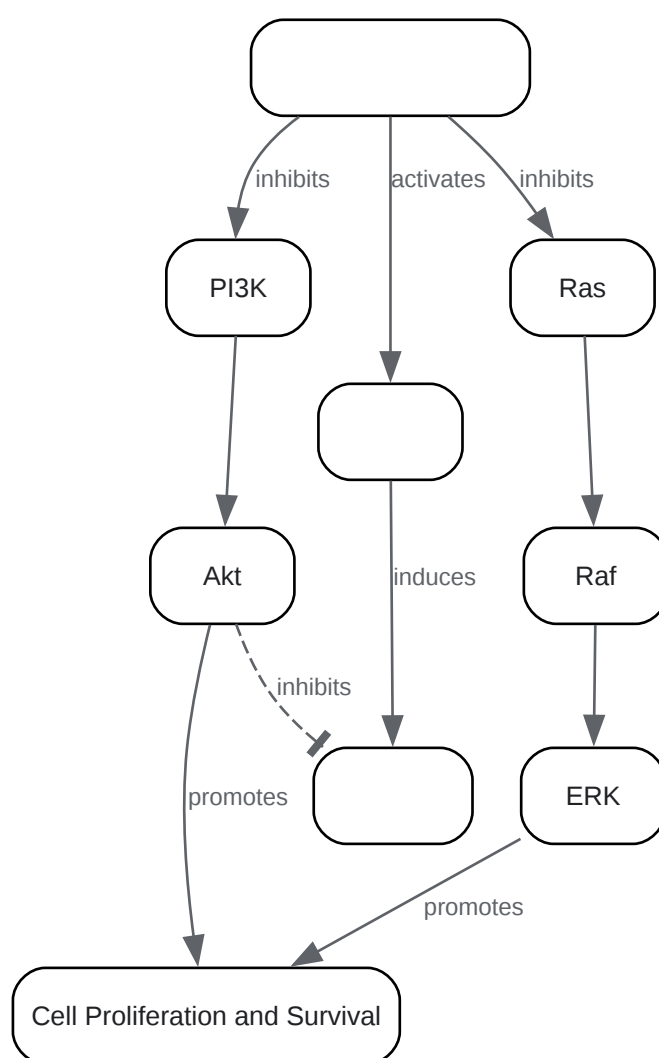
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Caption: Proposed mechanism of **4-methyl-6-phenyl-2H-pyranone** in protecting astrocytes from oxidative stress.

Cytotoxic Activity of Pyranone Derivatives

Several pyranone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis through the modulation of key signaling pathways.

General Cytotoxic Signaling Pathway of Pyranone Derivatives



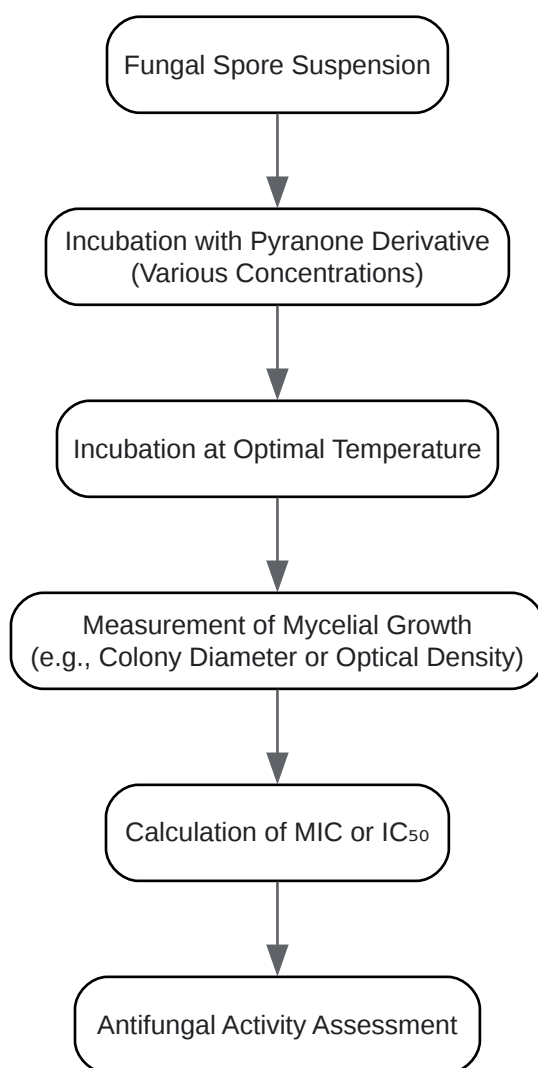
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Caption: General signaling pathways involved in the cytotoxic effects of pyranone derivatives.

Antifungal Activity of Pyranone Derivatives

Certain 4-methyl-6-alkyl-2H-pyranone derivatives have shown significant antifungal activity against various pathogenic fungi. The mechanism is believed to involve the disruption of the fungal cell membrane or the inhibition of essential enzymes.

Experimental Workflow for Antifungal Activity Assay



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Caption: A typical workflow for evaluating the antifungal activity of pyranone derivatives.

Conclusion

4-Methyl-6-phenyl-2H-pyrone and its derivatives represent a class of natural products with significant potential for drug development, particularly in the areas of neuroprotection, oncology, and infectious diseases. While the natural abundance of the specific compound **4-methyl-6-phenyl-2H-pyrone** appears to be low, its presence in a well-known medicinal plant warrants further investigation into its pharmacological properties. The diversity of pyrone structures found in endophytic fungi highlights these microorganisms as a promising source for the discovery of novel and potent therapeutic agents. Future research should focus on the quantitative analysis of **4-methyl-6-phenyl-2H-pyrone** in its natural sources, the elucidation of its specific molecular targets and signaling pathways, and the synthesis of analogues with improved efficacy and pharmacokinetic profiles.

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References

- 1. researchgate.net [researchgate.net]
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